molecular formula C19H15BrN2O4 B5915644 (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5915644
M. Wt: 415.2 g/mol
InChI Key: SRLTWYJMBOIUCW-ZROIWOOFSA-N
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Description

(5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a synthetic organic compound characterized by its unique structure, which includes a brominated hydroxybenzylidene group and an ethylphenyl-substituted pyrimidine trione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Trione Core: The initial step involves the synthesis of the pyrimidine trione core through the condensation of urea with an appropriate diketone under acidic conditions.

    Bromination: The hydroxybenzylidene moiety is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Aldol Condensation: The brominated hydroxybenzylidene group is then introduced to the pyrimidine trione core via an aldol condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.

    Final Product Isolation: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxybenzylidene moiety can undergo oxidation to form a corresponding quinone derivative.

    Reduction: The brominated benzylidene group can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated hydroxybenzylidene-pyrimidine trione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: Investigated for potential use in the development of new therapeutic agents.

    Cancer Research: Studied for its potential anti-cancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The brominated hydroxybenzylidene group may facilitate binding to specific active sites, leading to inhibition or modulation of enzyme activity. The ethylphenyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of both the brominated hydroxybenzylidene group and the ethylphenyl-substituted pyrimidine trione core makes (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-2-11-3-6-13(7-4-11)22-18(25)14(17(24)21-19(22)26)9-12-5-8-16(23)15(20)10-12/h3-10,23H,2H2,1H3,(H,21,24,26)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLTWYJMBOIUCW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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